2-(2-Ethylhexyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

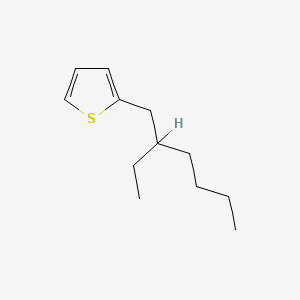

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylhexyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-3-5-7-11(4-2)10-12-8-6-9-13-12/h6,8-9,11H,3-5,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACCFQMSOHCQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-ethylhexyl)thiophene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-(2-ethylhexyl)thiophene, a versatile heterocyclic compound with significant applications in materials science and potential relevance in medicinal chemistry. From its core chemical data to detailed synthesis protocols and safety considerations, this document serves as a critical resource for researchers and developers working with thiophene derivatives.

Core Chemical Identity and Properties

This compound is an alkyl-substituted thiophene, a class of sulfur-containing aromatic heterocycles. The introduction of the 2-ethylhexyl group significantly influences its physical and chemical properties, most notably its solubility and thermal stability.

Molecular Formula: C₁₂H₂₀S[1][3]

Molecular Weight: 196.35 g/mol [1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [4] |

| Density | 0.93 g/mL at 20 °C | [4] |

| Boiling Point | 255.9 ± 9.0 °C (Predicted) | [1] |

| Flash Point | 79 °C | [4] |

| Refractive Index | n20/D 1.49 | [4] |

| Solubility | Enhanced solubility in organic solvents | [5] |

| Thermal Stability | Characterized by good thermal stability | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a Kumada cross-coupling reaction. This palladium or nickel-catalyzed reaction forms a carbon-carbon bond between a Grignard reagent and an organic halide. In this case, a 2-halothiophene (typically 2-bromothiophene) is coupled with a 2-ethylhexyl Grignard reagent (2-ethylhexylmagnesium bromide).

The choice of a nickel-based catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂), is common for this type of transformation due to its high catalytic activity and selectivity for coupling with Grignard reagents.[6]

Visualizing the Synthesis: A Kumada Coupling Workflow

Experimental Protocol: Synthesis via Kumada Coupling

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2-Bromothiophene

-

Magnesium turnings

-

2-Ethylhexyl bromide

-

[1,3-Bis(diphenylphosphino)propane]dichloro Nickel(II) (Ni(dppp)Cl₂)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

-

Nitrogen or Argon gas supply

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add magnesium turnings. A solution of 2-ethylhexyl bromide in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent, 2-ethylhexylmagnesium bromide. The reaction is typically initiated with gentle heating and then maintained at room temperature or gentle reflux.

-

Coupling Reaction: In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromothiophene and a catalytic amount of Ni(dppp)Cl₂ in anhydrous THF.

-

To the solution from step 2, the prepared 2-ethylhexylmagnesium bromide solution is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gentle reflux, and the progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with an organic solvent such as diethyl ether or dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.[6]

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the protons on the thiophene ring and the 2-ethylhexyl side chain. The aromatic protons of the thiophene ring typically appear as multiplets in the range of δ 6.8-7.2 ppm. The aliphatic protons of the 2-ethylhexyl group resonate in the upfield region (δ 0.8-2.8 ppm), with characteristic splitting patterns.[7][8] |

| ¹³C NMR | The carbon NMR spectrum displays distinct peaks for the carbon atoms of the thiophene ring and the 2-ethylhexyl substituent. The aromatic carbons of the thiophene ring typically appear in the δ 120-145 ppm region. The aliphatic carbons of the 2-ethylhexyl chain are observed in the upfield region (δ 10-45 ppm).[6][9] |

| Mass Spec. | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.35 g/mol ). The fragmentation pattern is consistent with the structure, often showing cleavage of the alkyl side chain.[10][11] |

| FT-IR | The infrared spectrum exhibits characteristic absorption bands for the C-H stretching of the aromatic thiophene ring (around 3100-3000 cm⁻¹) and the aliphatic side chain (around 2960-2850 cm⁻¹). C=C stretching vibrations of the thiophene ring are observed in the 1600-1450 cm⁻¹ region.[12][13] |

Applications in Materials Science and Organic Electronics

The unique combination of a semiconducting thiophene core and a solubilizing alkyl chain makes this compound a valuable building block in the field of organic electronics.

-

Organic Photovoltaics (OPVs) and Solar Cells: This compound is a key monomer for the synthesis of conductive polymers used in the active layer of organic solar cells. The 2-ethylhexyl side chain enhances the solubility of the resulting polymers, facilitating their processing from solution.[5]

-

Organic Light-Emitting Diodes (OLEDs): Its derivatives are utilized in the development of organic semiconductors for flexible and lightweight electronic displays. The compound's thermal stability is a crucial factor for the longevity and performance of OLED devices.[5]

-

Conductive Polymers: As a monomer, it is used to synthesize polythiophenes, which are intrinsically conductive polymers with applications in various electronic devices, including sensors and antistatic coatings.[5]

Relevance to Drug Development and Medicinal Chemistry

While the primary applications of this compound are in materials science, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.

The 2-ethylhexyl group in this compound imparts significant lipophilicity to the molecule. In drug design, modulating lipophilicity is a key strategy to optimize a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Therefore, this compound could serve as a valuable lipophilic building block in the synthesis of novel therapeutic agents. Its incorporation into a drug candidate could enhance its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins.

Furthermore, thiophene-based compounds are being explored for their potential in drug delivery systems. For instance, the unique properties of thiophene-containing polymers could be harnessed to create nanoparticles for targeted drug delivery.

Safety, Handling, and Toxicology

As with any chemical, proper safety precautions must be observed when handling this compound.

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[14][15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[14]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[14][15]

-

P501: Dispose of contents/container to an approved waste disposal plant.[14][15]

Toxicological Profile: Specific toxicological data for this compound is limited. However, studies on related thiophene derivatives suggest that the thiophene ring can be a structural alert for potential toxicity. The genotoxicity of a series of 140 thiophene derivatives was evaluated using the SOS Chromotest, indicating that some derivatives can exhibit genotoxic effects.[2] It is important to note that the toxicological profile can be significantly influenced by the nature and position of substituents on the thiophene ring. Given the lack of specific data, this compound should be handled with care, and appropriate personal protective equipment should be used to minimize exposure. In vivo and in vitro toxicological studies would be necessary to fully characterize its safety profile for any potential pharmaceutical applications.[16]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and phase behavior of materials.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. This technique can be used to determine melting points, glass transition temperatures, and other phase transitions. For a liquid at room temperature like this compound, DSC would be useful to study its behavior at sub-ambient temperatures.[7][17]

Visualizing Thermal Analysis Workflow

Conclusion

This compound is a key chemical intermediate with well-established applications in the field of organic electronics. Its unique combination of a thiophene core and a solubilizing alkyl side chain provides a versatile platform for the development of advanced materials. While its direct application in drug development has not been extensively explored, its structural features suggest potential as a lipophilic building block in medicinal chemistry. Further research into its biological activity and toxicological profile is warranted to fully assess its potential in the pharmaceutical arena. This guide serves as a foundational resource for researchers and professionals, providing the essential chemical data and procedural insights necessary for the effective utilization of this compound.

References

-

LookChem. High-Quality 2-(2-Ethylhexyl)tetrahydrothiophene CAS: 4891-44-5 for Chemical Synthesis. Available at: [Link]

-

PubChem. 2-Ethylthiophene. Available at: [Link]

-

NIST. Thiophene, 2-hexyl-. Available at: [Link]

-

LookChem. The Versatility of 2-(2-Ethylhexyl)tetrahydrothiophene in Chemical Applications. Available at: [Link]

-

The Good Scents Company. 2-hexyl thiophene. Available at: [Link]

-

PubMed. Predicting the genotoxicity of thiophene derivatives from molecular structure. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 566336, this compound. Available at: [Link]

-

DTIC. Synthesis and Mass Spectral Analysis of HD Degradation Products. A Computational Elucidation of the Fragmentation Pathways. Available at: [Link]

-

IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]

-

NIST. Thiophene-2-carboxamide, N,N-bis(2-ethylhexyl)-. Available at: [Link]

-

SpectraBase. Thiophene-2-carboxamide, N-propyl-N-(2-ethylhexyl)-. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Organic Syntheses. 2-vinylthiophene. Available at: [Link]

-

PubMed. Genotoxicity of chryseno[4,5-bcd]thiophene and its sulfone derivative. Available at: [Link]

-

PubMed Central. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents. Available at: [Link]

-

PubMed. Assessment of the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives using in vitro and in silico methodologies. Available at: [Link]

-

AZoM. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]

-

ACS Publications. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. Available at: [Link]

-

NICNAS. Selected 2-ethylhexyl esters: Human health tier II assessment. Available at: [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

-

METTLER TOLEDO. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available at: [Link]

-

ResearchGate. Investigation of a Kumada Cross Coupling Reaction for Large-Scale Production of (2R,7R,E)‑2-Isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)‑N,N,8-trimethylnon-4-enamide. Available at: [Link]

-

ResearchGate. A Simple and Efficient Synthesis of Substituted 2,2 '-Bithiophene and 2,2 ':5 ',2 ''-Terthiophene. Available at: [Link]

-

ACS Publications. A Simple and Efficient Synthesis of Substituted 2,2′-Bithiophene and 2,2′:5′,2″-Terthiophene. Available at: [Link]

-

PubMed. Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Available at: [Link]

-

Bulletin of the University of Osaka Prefecture. The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

-

ResolveMass Laboratories Inc. DSC vs TGA: A Simple Comparison Guide. Available at: [Link]

-

PubMed. Evaluation of the genotoxic potential of alkyleneamines. Available at: [Link]

-

RSC Publishing. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of[7]benzothieno[3,2-b]benzothiophene. Available at: [Link]

Sources

- 1. This compound | 4891-44-5 [chemicalbook.com]

- 2. Predicting the genotoxicity of thiophene derivatives from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Ethylthiophene | C6H8S | CID 13388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4891-44-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Ethylthiophene(872-55-9) 13C NMR [m.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound(4891-44-5) 1H NMR [m.chemicalbook.com]

- 9. acgpubs.org [acgpubs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thiophene, 2-hexyl- [webbook.nist.gov]

- 12. impactfactor.org [impactfactor.org]

- 13. iosrjournals.org [iosrjournals.org]

- 14. This compound | 4891-44-5 [sigmaaldrich.com]

- 15. 4891-44-5 | this compound | Small Molecule Semiconductor Building Blocks | Ambeed.com [ambeed.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-(2-ethylhexyl)thiophene: Molecular Structure, Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of 2-(2-ethylhexyl)thiophene, a critical heterocyclic building block in modern materials science and organic electronics. We will delve into its fundamental molecular structure and formula, explore its key physicochemical properties, and detail a representative synthetic protocol. The document further elucidates its primary applications, with a particular focus on its role as a monomer for conductive polymers, and offers a perspective for its relevance in the broader context of medicinal chemistry. Finally, essential safety and handling procedures are outlined to ensure its proper use in a research and development setting.

Core Molecular Identity

This compound is an alkylated aromatic heterocycle. Its identity is defined by a five-membered thiophene ring substituted at the C2 position with a branched eight-carbon alkyl chain. This specific combination of an aromatic, electron-rich core and a flexible, solubilizing side chain dictates its utility.

Chemical Formula and Molecular Weight

The fundamental composition of the molecule is as follows:

Structural Elucidation

The precise connectivity and spatial arrangement of atoms are captured by various chemical notation systems:

-

IUPAC Name: this compound[1]

-

SMILES String: CCCCC(CC)CC1=CC=CS1[1]

-

InChI Key: JACCFQMSOHCQFN-UHFFFAOYSA-N[1]

Visualization of the Molecular Structure

The structure consists of a planar thiophene ring attached to a chiral 2-ethylhexyl group. The side chain's branching is a key feature influencing its physical properties.

Caption: Molecular structure of this compound.

Isomeric Considerations

It is crucial to distinguish this compound from its isomer, 3-(2-ethylhexyl)thiophene (CAS No. 121134-38-1).[2][4] The position of the alkyl substituent (regiochemistry) dramatically influences the electronic properties and polymerization behavior of the monomer. For applications in regioregular polymers, starting with a pure, isomerically-defined monomer is paramount for achieving desired material properties.[6]

Physicochemical Properties

The physical and chemical characteristics of this compound are a direct consequence of its hybrid structure: the aromatic thiophene ring and the aliphatic side chain.

Tabulated Summary of Properties

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow/orange clear liquid | [3][7] |

| Boiling Point | 255.9 ± 9.0 °C (Predicted) | [3][8] |

| Density | 0.929 - 0.93 g/cm³ (Predicted/Measured) | [7][8] |

| Refractive Index | ~1.49 (at 20°C) | [3][7][9] |

| Flash Point | 79 °C | [9] |

| Storage Conditions | Refrigerate at 0-10°C, protect from light | [3][7][9] |

The Role of the 2-ethylhexyl Side Chain

The choice of a 2-ethylhexyl group is not arbitrary; it is a deliberate design feature to impart specific, highly desirable properties.

-

Solubility: The primary function of the branched alkyl chain is to enhance the molecule's solubility in common organic solvents. This is critical for its use in solution-processable applications, such as spin-coating or inkjet printing of organic electronic devices.[7]

-

Disruption of π-π Stacking: In the solid state, particularly in polymers derived from this monomer, the bulky and non-planar nature of the side chain prevents excessive, uncontrolled aggregation of the conjugated backbones. This allows for more favorable intermolecular packing, which is essential for efficient charge transport in semiconductor applications.

-

Processability: The side chain lowers the melting point and increases the flexibility of resulting polymers, making them more amenable to processing into thin films and devices.

Synthesis and Reactivity

The synthesis of this compound typically involves modern cross-coupling methodologies, which offer high yields and excellent regiocontrol.

Key Synthetic Strategies

The most common and efficient laboratory and industrial-scale syntheses rely on the formation of a carbon-carbon bond between the thiophene ring and the ethylhexyl side chain. Transition-metal catalysis, particularly with nickel or palladium complexes, is the state-of-the-art method.[6] A typical approach involves the coupling of a 2-halothiophene (e.g., 2-bromothiophene) with a 2-ethylhexyl organometallic reagent, such as a Grignard reagent (2-ethylhexylmagnesium bromide).

Example Experimental Protocol: Nickel-Catalyzed Kumada Cross-Coupling

This protocol is a representative example and should be performed by trained chemists with appropriate safety precautions.

-

Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 1-bromo-2-ethylhexane in THF is added dropwise to initiate the formation of 2-ethylhexylmagnesium bromide. The reaction is typically exothermic and may require cooling.

-

Cross-Coupling Reaction: In a separate, inert-atmosphere flask, 2-bromothiophene is dissolved in anhydrous THF. A catalytic amount of a nickel catalyst, such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂), is added.

-

Reaction Execution: The prepared Grignard reagent is transferred via cannula to the flask containing the 2-bromothiophene and catalyst solution at a controlled temperature (often 0°C to room temperature).

-

Workup and Quenching: The reaction is monitored by TLC or GC-MS until completion. It is then carefully quenched by the slow addition of a dilute acid solution (e.g., 1M HCl).

-

Extraction: The aqueous and organic layers are separated. The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Workflow Diagram for Synthesis

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Industry

The unique properties of this compound make it a valuable intermediate in several high-technology fields.

Cornerstone Monomer for Organic Electronics

The predominant application is as a monomer for the synthesis of conductive polymers, most notably poly(3-alkylthiophene)s or P3ATs, through subsequent functionalization and polymerization.

-

Organic Photovoltaics (OPVs): Polymers derived from this monomer serve as the electron-donor material in the active layer of flexible solar cells. The 2-ethylhexyl side chain ensures good solubility for creating optimal thin-film morphology.[7]

-

Organic Light-Emitting Diodes (OLEDs): Its derivatives are used in the charge-transport layers of OLEDs, contributing to the efficiency and stability of flexible displays.[7]

-

Organic Field-Effect Transistors (OFETs): As a component of organic semiconductors, it is crucial for developing the active channels in OFETs, which are the basis for flexible circuits and sensors.[2]

Relevance in Materials Science

Beyond electronics, its derivatives find use in advanced materials.[10]

-

Advanced Polymers: It serves as a building block for specialty polymers where its aromatic and sulfur-containing nature can impart unique thermal or optical properties.[7]

-

Coatings and Adhesives: When incorporated into polymer formulations, it can enhance durability, adhesion, and resistance to environmental factors.[7]

Perspective for Drug Development Professionals

While this compound itself is not a therapeutic agent, the thiophene nucleus is a privileged scaffold in medicinal chemistry. Thiophene-containing compounds are known to exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[11][12]

For drug development professionals, understanding molecules like this compound is relevant for two key reasons:

-

Structure-Activity Relationship (SAR) Studies: The synthesis of various alkylated thiophenes is a common strategy to probe how lipophilicity and steric bulk affect a drug candidate's interaction with its biological target. The 2-ethylhexyl group is a classic example of a branched, lipophilic chain used to modify a molecule's pharmacokinetic profile (e.g., absorption, distribution, metabolism).

-

Synthetic Intermediates: It can serve as a starting material for more complex, biologically active thiophene derivatives. The thiophene ring can be further functionalized to build out pharmacophores.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The information below is a summary and should be supplemented by a thorough review of the material's specific Safety Data Sheet (SDS).

Hazard Identification

According to GHS classifications, this compound is typically identified with the following hazards:

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Eyewash stations and safety showers should be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[13] A lab coat or protective suit is also recommended.[15]

-

Respiratory Protection: If working outside of a fume hood or if vapors are generated, use an approved respirator.[13]

-

-

First Aid:

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] It is typically recommended to store refrigerated (0-10°C) and under an inert gas atmosphere.[9][15]

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.

Conclusion

This compound is more than a simple chemical compound; it is an enabling material that has significantly impacted the field of organic electronics. Its molecular structure, thoughtfully designed with a conjugated core and a solubilizing side chain, provides an ideal combination of electronic functionality and solution processability. While its primary role is as a monomer for advanced semiconductor polymers, its structural motifs and synthetic accessibility make the underlying principles of its design relevant to researchers across materials science and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is crucial for harnessing its full potential in developing next-generation technologies.

References

-

Title: this compound | C12H20S | CID 566336 Source: PubChem - NIH URL: [Link]

-

Title: Cas 121134-38-1,3-(2-Ethylhexyl)thiophene Source: LookChem URL: [Link]

-

Title: 3-(2-Ethylhexyl)thiophene | C12H20S | CID 14419543 Source: PubChem - NIH URL: [Link]

-

Title: High-Quality 2-(2-Ethylhexyl)tetrahydrothiophene CAS: 4891-44-5 for Chemical Synthesis Source: LookChem URL: [Link]

-

Title: The Versatility of 2-(2-Ethylhexyl)tetrahydrothiophene in Chemical Applications Source: LookChem URL: [Link]

-

Title: Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems Source: RSC Publishing URL: [Link]

-

Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]

-

Title: Thiophene-Based Compounds Source: Encyclopedia MDPI URL: [Link]

-

Title: Therapeutic importance of synthetic thiophene Source: PubMed Central (PMC) URL: [Link]

Sources

- 1. This compound | C12H20S | CID 566336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 121134-38-1,3-(2-Ethylhexyl)thiophene | lookchem [lookchem.com]

- 3. This compound | 4891-44-5 [chemicalbook.com]

- 4. 3-(2-Ethylhexyl)thiophene | C12H20S | CID 14419543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 4891-44-5 [sigmaaldrich.com]

- 6. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound CAS#: 4891-44-5 [m.chemicalbook.com]

- 9. This compound | 4891-44-5 | TCI EUROPE N.V. [tcichemicals.com]

- 10. nbinno.com [nbinno.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aaronchem.com [aaronchem.com]

- 14. derthon.com [derthon.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Alkylation of Thiophene using 2-Ethylhexyl Bromide

Foreword: The Significance of Alkylated Thiophenes in Modern Drug Discovery and Materials Science

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The introduction of alkyl chains onto the thiophene ring profoundly influences the molecule's physicochemical properties, including solubility, lipophilicity, and electronic characteristics. These modifications are critical for tuning the pharmacokinetic profiles of drug candidates and optimizing the performance of organic electronic materials.[1][2] Specifically, the incorporation of branched alkyl groups, such as the 2-ethylhexyl moiety, is a well-established strategy to enhance the solubility of conjugated polymers, making them suitable for solution-based processing in applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). In the context of drug development, alkylated thiophenes are integral components of numerous therapeutic agents, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive technical overview of the synthesis of 2-(2-ethylhexyl)thiophene, a key intermediate for these advanced applications, via the Friedel-Crafts alkylation of thiophene with 2-ethylhexyl bromide.

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The alkylation of thiophene with 2-ethylhexyl bromide proceeds via an electrophilic aromatic substitution (EAS) mechanism, a cornerstone of aromatic chemistry. The reaction is typically catalyzed by a Lewis acid, which facilitates the formation of a carbocation or a polarized alkyl halide-Lewis acid complex that acts as the electrophile.[3][4]

The key steps of the reaction are as follows:

-

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or BF₃) interacts with the bromine atom of 2-ethylhexyl bromide, polarizing the C-Br bond and generating a secondary carbocation. It is important to note that with secondary alkyl halides, a discrete carbocation is a plausible intermediate.[3]

-

Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the carbocation. This attack preferentially occurs at the C2 or C5 positions due to the greater stabilization of the resulting carbocation intermediate (the sigma complex or arenium ion) through resonance involving the sulfur atom's lone pairs.[5]

-

Deprotonation and Aromatization: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₃Br]⁻), removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and yielding the alkylated product. The catalyst is regenerated in this step.

Figure 1: Mechanism of Friedel-Crafts Alkylation of Thiophene.

Navigating the Synthetic Landscape: Catalyst Selection and Reaction Conditions

The choice of catalyst is paramount in Friedel-Crafts alkylation of thiophene. Traditional Lewis acids like aluminum chloride (AlCl₃) are effective but can lead to side reactions such as polymerization and resinification of the thiophene ring, especially under harsh conditions.[6] Milder Lewis acids or alternative catalytic systems are often preferred to enhance selectivity and yield.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Strong Lewis Acids | AlCl₃, FeCl₃ | High reactivity, readily available. | Can cause polymerization, low regioselectivity, often required in stoichiometric amounts.[6] |

| Milder Lewis Acids | BF₃·OEt₂, ZnCl₂, SnCl₄ | Reduced side reactions, better control. | May require higher temperatures or longer reaction times. |

| Solid Acid Catalysts | Zeolites (e.g., Hβ), Montmorillonite clay | Reusable, environmentally friendly, can offer shape selectivity.[7] | May have lower activity than homogeneous catalysts, potential for pore diffusion limitations. |

For the alkylation with a secondary alkyl halide like 2-ethylhexyl bromide, a milder Lewis acid such as iron(III) chloride (FeCl₃) or a solid acid catalyst is often a judicious choice to balance reactivity with the minimization of undesirable side products. The reaction temperature is also a critical parameter; lower temperatures generally favor the kinetically controlled product (2-alkylation) and reduce the likelihood of carbocation rearrangements and polysubstitution.

A Representative Experimental Protocol

While a specific, peer-reviewed protocol for the direct alkylation of thiophene with 2-ethylhexyl bromide is not extensively documented, the following representative procedure is constructed based on established principles of Friedel-Crafts reactions involving thiophene and analogous alkylating agents.[4][5] This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Equipment:

-

Thiophene (reagent grade, distilled)

-

2-Ethylhexyl bromide (reagent grade)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Dropping funnel

-

Nitrogen or argon inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane (HPLC grade)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous iron(III) chloride (1.1 equivalents). Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of thiophene (1.0 equivalent) and 2-ethylhexyl bromide (1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of FeCl₃ over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, a mixture of 2- and 3-(2-ethylhexyl)thiophene, can be purified by flash column chromatography on silica gel using hexane as the eluent.

Figure 2: Experimental Workflow for Thiophene Alkylation.

Product Characterization: Spectroscopic Analysis

The primary products of the reaction are this compound and 3-(2-ethylhexyl)thiophene. Their identification and the determination of the isomeric ratio are crucial and can be achieved using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR of this compound: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the 2-ethylhexyl side chain. The thiophene protons will appear as multiplets in the aromatic region (typically δ 6.8-7.2 ppm). The protons on the carbon adjacent to the thiophene ring will appear as a doublet.

-

¹H and ¹³C NMR of 3-(2-Ethylhexyl)thiophene: The NMR spectra for the 3-isomer will show a different splitting pattern for the thiophene ring protons. The carbon spectrum will also show distinct chemical shifts for the thiophene carbons, allowing for unambiguous identification of the isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of the product will exhibit characteristic C-H stretching vibrations for the aromatic thiophene ring (around 3100-3000 cm⁻¹) and the aliphatic 2-ethylhexyl group (around 2960-2850 cm⁻¹). C=C stretching vibrations of the thiophene ring are expected in the region of 1550-1400 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₂H₂₀S, MW = 196.35 g/mol ). The fragmentation pattern will be characteristic of the alkylthiophene structure.

Regioselectivity: The 2- vs. 3-Alkylation Dichotomy

As previously mentioned, electrophilic substitution on the thiophene ring predominantly occurs at the C2 and C5 positions. This is due to the superior resonance stabilization of the carbocation intermediate formed upon attack at the α-position compared to the β-position. For the alkylation with 2-ethylhexyl bromide, the major product is expected to be this compound. However, the formation of the 3-isomer is also possible, and the ratio of the two isomers can be influenced by the reaction conditions. Higher reaction temperatures can sometimes lead to an increase in the proportion of the thermodynamically more stable 3-isomer. The steric bulk of the 2-ethylhexyl group may also play a role in the regioselectivity.

Conclusion: A Versatile Synthesis for Advanced Applications

The Friedel-Crafts alkylation of thiophene with 2-ethylhexyl bromide is a valuable transformation for the synthesis of a key building block in the development of advanced materials and pharmaceuticals. While the reaction presents challenges such as the potential for side reactions and the need for careful control of regioselectivity, a judicious choice of catalyst and reaction conditions can lead to a successful and efficient synthesis. The detailed understanding of the reaction mechanism and the availability of robust analytical techniques for product characterization are essential for researchers and drug development professionals working in this field. This guide provides a solid foundation for the exploration and optimization of this important synthetic route.

References

- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c

- Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes. (n.d.). Benchchem.

- Friedel-Crafts Alkyl

- Regioselective synthesis of C3 alkylated and arylated benzothiophenes. (2017).

- US Patent for 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives. (n.d.).

- Regioselective synthesis of C3 alkylated and aryl

- Heterocyclic compounds and uses thereof - P

- Friedel-Crafts Alkyl

- US Patent for Alkylation of thiophene. (n.d.).

- CN Patent for Synthesis method of 2-thiopheneethanol. (n.d.).

- CN Patent for Process for synthesizing 2-thiopheneethanol and derivatives thereof. (n.d.).

- This compound. (n.d.). PubChem.

- This compound | 4891-44-5. (n.d.). Sigma-Aldrich.

- This compound | 4891-44-5. (n.d.). ChemicalBook.

- US Patent for Hair processing agent. (2005). Googleapis.

- Selective Production of Aromatics from Alkylfurans over Solid Acid Catalysts. (2025).

- Practical and Regioselective Synthesis of C4-Alkyl

- Adipic acid production catalyzed by a combination of a solid acid and an iodide salt from biomass-derived tetrahydrofuran-2,5-dicarboxylic acid. (n.d.). Catalysis Science & Technology (RSC Publishing).

- New solid acid alkylation process for motor gasoline production. (n.d.). ABB.

- Thiophene derivatives in medicinal chemistry. (n.d.). Benchchem.

- Modular strategy opens up new way to synthesise arylated thiophene rings. (2025). eic.rsc.org.

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal.

- Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC - NIH.

- Synthesis of solid acid catalysts for esterification with the assistance of elev

Sources

- 1. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modular strategy enables arylation at every thiophene ring position for drugs and polymers | Chemistry World [chemistryworld.com]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

The Alkylation of Thiophene Derivatives: A Technical Guide for Advancing Chemical Synthesis

Abstract

The Friedel-Crafts alkylation of thiophene and its derivatives represents a cornerstone of heterocyclic chemistry, providing a powerful tool for the carbon-carbon bond formations that are critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of this pivotal reaction. We will explore the underlying mechanistic principles, delve into the nuances of catalyst selection and reaction conditions, and offer practical, field-proven insights to navigate the challenges inherent in the alkylation of this electron-rich heterocycle. By bridging theoretical knowledge with actionable protocols, this guide aims to empower scientists to harness the full potential of Friedel-Crafts alkylation for the efficient and regioselective synthesis of novel thiophene-containing entities.

Introduction: The Enduring Significance of Thiophene Alkylation

Thiophene, a sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in a variety of chemical transformations make it a versatile building block.[2] The introduction of alkyl substituents onto the thiophene ring via Friedel-Crafts alkylation is a fundamental strategy for modulating the steric and electronic properties of the resulting molecules, thereby fine-tuning their biological activity or material characteristics.[1]

Historically, the application of traditional Friedel-Crafts conditions to thiophene has been fraught with challenges. The high reactivity of the thiophene ring, which makes it susceptible to electrophilic attack, also renders it prone to undesirable side reactions such as polymerization and resinification, particularly with strong Lewis acids like aluminum chloride (AlCl₃).[3] This guide will address these challenges head-on, presenting modern solutions and methodologies that offer greater control and efficiency.

The Heart of the Matter: Mechanism and Regioselectivity

The Friedel-Crafts alkylation of thiophene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The reaction is initiated by the generation of an electrophile, typically a carbocation or a carbocation-like species, from an alkylating agent in the presence of a catalyst.[4][5]

DOT Script for Friedel-Crafts Alkylation Mechanism of Thiophene

Caption: Figure 1: General Mechanism of Friedel-Crafts Alkylation of Thiophene.

A critical aspect of thiophene alkylation is its regioselectivity. Electrophilic attack predominantly occurs at the C2 (or α) position.[1][6] This preference can be rationalized by examining the resonance structures of the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the sulfur atom, resulting in a more stable intermediate compared to the one formed from attack at the C3 (or β) position, which has fewer resonance contributors.[6][7]

The Catalyst Conundrum: From Harsh Lewis Acids to Milder Alternatives

The choice of catalyst is paramount to the success of a Friedel-Crafts alkylation of thiophene. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, their high reactivity can lead to low yields and the formation of polymeric byproducts.[3] This is attributed to the instability of the thiophene ring in the presence of strong acids.[3]

Traditional Lewis Acids: A Double-Edged Sword

Strong Lewis acids such as AlCl₃, FeCl₃, and SnCl₄ have been historically used.[8][9] However, their application requires careful control of reaction conditions to mitigate side reactions. For instance, AlCl₃ can complex with the sulfur atom of thiophene, leading to ring-opening and polymerization.[3]

The Rise of Milder and More Selective Catalysts

To circumvent the issues associated with strong Lewis acids, a range of milder and more selective catalysts have been developed.

-

Boron Trifluoride (BF₃): Boron trifluoride and its etherate complex have been shown to be effective catalysts for the alkylation of thiophene, leading to smoother reactions and reduced polymerization compared to AlCl₃.[3]

-

Solid Acid Catalysts: Zeolites, such as Hβ and HZSM-5, have emerged as highly efficient and reusable solid acid catalysts for Friedel-Crafts reactions of thiophenes.[10][11] They offer several advantages, including ease of separation from the reaction mixture, reduced waste generation, and shape-selective properties that can influence regioselectivity.[10]

-

Metal Triflates: Lanthanide triflates (e.g., Yb(OTf)₃, La(OTf)₃) and other metal triflates like Bi(OTf)₃ are powerful yet mild Lewis acids that have been successfully employed in the benzylation of thiophenes.[12]

-

Other Lewis Acids: A variety of other Lewis acids, including InCl₃, NbCl₅, and even iron(III) chloride (FeCl₃) under optimized conditions, have proven effective for the alkylation of thiophenes with a range of alkylating agents.[12]

| Catalyst Type | Examples | Key Advantages | Potential Drawbacks |

| Traditional Lewis Acids | AlCl₃, FeCl₃, SnCl₄ | High reactivity, readily available | Prone to side reactions (polymerization), stoichiometric amounts often needed |

| Milder Lewis Acids | BF₃, Boron trifluoride etherate | Reduced side reactions, smoother conversions | May require higher temperatures or longer reaction times |

| Solid Acid Catalysts | Hβ zeolite, HZSM-5 | Reusable, easy to separate, environmentally friendly | Activity can be influenced by pore size and acidity |

| Metal Triflates | Yb(OTf)₃, Bi(OTf)₃ | High catalytic activity, good regioselectivity | Can be expensive |

Alkylating Agents: Expanding the Synthetic Toolbox

The choice of alkylating agent is another crucial variable that dictates the scope and outcome of the reaction.

-

Alkyl Halides: The classic Friedel-Crafts reaction utilizes alkyl halides.[4][9] However, their use can be complicated by carbocation rearrangements, leading to a mixture of products.[13][14] This is particularly problematic with primary alkyl halides.[9]

-

Alkenes: Alkenes are widely used as alkylating agents, especially in industrial applications.[9][15] The reaction is typically catalyzed by a Brønsted acid or a Lewis acid.[15]

-

Alcohols: Alcohols can also serve as alkylating agents in the presence of a strong acid catalyst.[15] The acid protonates the hydroxyl group, converting it into a good leaving group (water) and generating a carbocation.[15]

-

Other Electrophiles: The scope of Friedel-Crafts alkylation has expanded to include a variety of other electrophiles, such as epoxides and enones.[9]

DOT Script for Alkylating Agent Activation

Caption: Figure 2: Activation of Common Alkylating Agents.

Practical Considerations and Protocol Optimization

Achieving high yields and selectivity in the Friedel-Crafts alkylation of thiophenes requires careful attention to several experimental parameters.

-

Solvent: The choice of solvent can significantly impact the reaction outcome. In some cases, non-polar solvents are preferred, while in others, the reaction can be performed neat.[16]

-

Temperature: Reaction temperature is a critical parameter that needs to be carefully controlled. Higher temperatures can lead to increased rates of side reactions.[17]

-

Stoichiometry: The molar ratio of the reactants and catalyst should be optimized to maximize the yield of the desired product and minimize the formation of byproducts.

-

Substrate Effects: The presence of electron-donating or electron-withdrawing groups on the thiophene ring will influence its reactivity and the regioselectivity of the alkylation.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the Friedel-Crafts alkylation of thiophene derivatives, showcasing both traditional and modern approaches.

Protocol 1: Alkylation of Thiophene using a Solid Acid Catalyst (Hβ Zeolite)

This protocol offers an environmentally friendly and efficient method for the acylation of thiophene, which can be adapted for alkylation with appropriate alkylating agents.

Materials:

-

Thiophene

-

Alkylating agent (e.g., an alkene or alkyl halide)

-

Hβ zeolite catalyst

-

An appropriate solvent (if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add the thiophene and the chosen solvent (if applicable).[18]

-

Catalyst Addition: Add the fresh Hβ zeolite catalyst to the reaction mixture.[18]

-

Addition of Alkylating Agent: Slowly add the alkylating agent to the stirred reaction mixture.

-

Reaction: Heat the mixture to the optimized temperature and stir magnetically.[18] Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Workup: After the reaction is complete, cool the mixture. The solid catalyst can be recovered by filtration for regeneration and reuse.[18]

-

Purification: The liquid product can be purified by distillation or column chromatography.[18]

Protocol 2: Alkylation of Thiophene using a Milder Lewis Acid (Boron Trifluoride Etherate)

This protocol illustrates the use of a milder Lewis acid to control the reactivity of the system.

Materials:

-

Thiophene

-

Alkylating agent (e.g., an alcohol or alkene)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiophene in the anhydrous solvent.

-

Cooling: Cool the solution in an ice bath.

-

Catalyst Addition: Slowly add the boron trifluoride etherate to the stirred solution.

-

Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at a controlled temperature, monitoring its progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a mixture of ice and water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

Applications in Drug Discovery and Development

Thiophene derivatives are integral components of numerous marketed drugs and clinical candidates. The ability to precisely introduce alkyl groups onto the thiophene scaffold through Friedel-Crafts alkylation is a key enabling technology in the synthesis of these important therapeutic agents.[2] The alkyl substituents can play a crucial role in modulating the molecule's interaction with its biological target, as well as influencing its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Conclusion: A Versatile Tool for Modern Synthesis

The Friedel-Crafts alkylation of thiophene derivatives, while a classic reaction, continues to be a vibrant area of research and application. The development of new catalysts and a deeper understanding of the reaction mechanism have transformed this transformation into a more controlled and versatile tool for organic synthesis. For researchers and professionals in drug discovery and materials science, a thorough grasp of the principles and practicalities of this reaction is essential for the design and synthesis of novel and functional molecules. This guide has provided a comprehensive overview of the core aspects of thiophene alkylation, with the aim of facilitating its successful application in the laboratory and beyond.

References

-

Hansford, R. C., & Myers, P. D. (1949). Alkylation of thiophene. U.S. Patent No. 2,469,823. Washington, DC: U.S. Patent and Trademark Office.

- Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10331-10333.

-

Friedel–Crafts reaction. (2024). In Wikipedia.

-

Nightingale, D. V. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 1083–1105.

-

Sanz-Marco, A., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 982.

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.

-

Wang, Y., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc.

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.

-

BenchChem. (2025). Technical Support Center: Optimizing 2-Acetylthiophene Synthesis.

-

Xia, H. L., et al. (2020). Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Synthetic Communications, 50(15), 2296-2305.

-

Zhang, Y., et al. (2010). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. 2010 International Conference on Challenges in Environmental Science and Computer Engineering.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

BenchChem. (2025). An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3).

-

Sanz-Marco, A., et al. (2022). New Experimental Conditions for Diels-Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 982.

- Kumar, S., & Kumar, S. (2014). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 530-541.

-

ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.

- Moody, C. J. (Ed.). (1995).

-

Hartough, H. D. (1951). The Friedel—Crafts Alkylation of 2,5-Dimethylthiophene. Journal of the American Chemical Society, 73(9), 4033–4035.

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

-

Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene.

-

Mondal, J., & Bhaumik, A. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32420–32431.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.

- Tamiaki, H., et al. (2011). Synthesis of chlorophyll-thiophene conjugates through Friedel-Crafts reaction. Tetrahedron Letters, 52(17), 2094-2097.

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

-

Chemistry with Caroline. (2022, March 1). Alkylation of Aromatics with Alkene and Alcohol Starting Materials [Video]. YouTube.

-

The Crucial Role of Thiophene Intermediates in Drug Discovery. (n.d.). LinkedIn.

-

Wang, H., et al. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 145(1), 277–285.

- Liu, Z., et al. (2006). Alkylation Method of Thiophene Compounds and Its Application in Distillate Oil Desulfurization.

-

Talero, G. R., et al. (2018). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. nbinno.com [nbinno.com]

- 3. US2469823A - Alkylation of thiophene - Google Patents [patents.google.com]

- 4. byjus.com [byjus.com]

- 5. mt.com [mt.com]

- 6. echemi.com [echemi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. tsijournals.com [tsijournals.com]

- 11. researchgate.net [researchgate.net]

- 12. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Lithiation and Alkylation of Thiophene: Synthesis, Mechanisms, and Modern Applications

This guide provides a comprehensive overview of the lithiation and subsequent alkylation of thiophene, a cornerstone reaction in synthetic organic chemistry. Thiophene and its derivatives are pivotal structural motifs in a vast array of functional materials and pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Enduring Significance of the Thiophene Moiety

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various intermolecular interactions have led to its incorporation into numerous blockbuster drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine. In the realm of materials science, polythiophenes are at the forefront of research into organic semiconductors, finding applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1][2]

The functionalization of the thiophene nucleus is therefore a critical endeavor, and among the most powerful and versatile methods for achieving this is directed ortho-metalation (DoM), specifically through lithiation.[3][4][5] This process allows for the regioselective introduction of a wide range of substituents, paving the way for the synthesis of complex and novel thiophene derivatives.

The Mechanism of Thiophene Lithiation: A Tale of Acidity and Coordination

The lithiation of thiophene is fundamentally an acid-base reaction where a strong organolithium base, most commonly n-butyllithium (n-BuLi), deprotonates the thiophene ring.[6][7] The regioselectivity of this process is a key consideration. For unsubstituted thiophene, deprotonation occurs preferentially at the C2 (α) position.[3] This is due to the higher acidity of the α-protons, which is a consequence of the electron-withdrawing nature of the sulfur atom and the ability of the sulfur to stabilize the resulting negative charge.

The reaction mechanism is believed to proceed through the formation of an "ate-complex," where the Lewis acidic organolithium reagent coordinates to the Lewis basic sulfur atom of the thiophene ring.[8] This coordination pre-organizes the base for the deprotonation step.

In the case of substituted thiophenes, the regioselectivity of lithiation can be influenced by the electronic and steric properties of the substituent. Electron-donating groups generally direct lithiation to the adjacent ortho position, a classic example of DoM.[3][4] Conversely, in the presence of a halogen substituent, a competitive and often faster reaction, lithium-halogen exchange, can occur.[3][9]

Experimental Protocols: A Step-by-Step Guide to Thiophene Functionalization

The following protocols provide detailed methodologies for the lithiation of thiophene and subsequent alkylation. These procedures are designed to be self-validating, with critical parameters and safety considerations highlighted.

Safety First: Handling Organolithium Reagents

Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and protic solvents.[9][10] All manipulations must be conducted under a strict inert atmosphere (argon or nitrogen) using oven-dried glassware and proper syringe techniques. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.

Protocol 1: Lithiation of Thiophene at the C2 Position

This protocol details the generation of 2-thienyllithium, a versatile intermediate for further functionalization.

Materials:

-

Thiophene (freshly distilled)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Dry ice/acetone bath

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add thiophene (1.0 eq).

-

Add anhydrous THF to achieve a concentration of approximately 0.5 M.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.[9]

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation. The formation of a white precipitate (2-thienyllithium) is often observed.

Protocol 2: Alkylation of 2-Thienyllithium

This protocol describes the quenching of the pre-formed 2-thienyllithium with an alkyl halide to generate a 2-alkylthiophene.

Materials:

-

Solution of 2-thienyllithium from Protocol 1

-

Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

To the cold (-78 °C) solution of 2-thienyllithium, add the alkyl halide (1.1 eq), either neat or as a solution in anhydrous THF, dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours.

-

Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[9]

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or distillation to afford the desired 2-alkylthiophene.

Data Presentation: Reaction Parameters and Outcomes

The success of the lithiation and alkylation of thiophene is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact on the reaction.

| Parameter | Recommended Condition | Rationale & Potential Issues |

| Temperature | -78 °C | Maximizes the stability of the thienyllithium intermediate and minimizes side reactions such as ring-opening.[9][11] |

| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are crucial for solvating the lithium cation and breaking up organolithium aggregates.[3] Must be rigorously dried to prevent quenching of the base. |

| Lithium Reagent | n-Butyllithium | A strong, commercially available base suitable for deprotonating thiophene. sec-Butyllithium and tert-butyllithium can also be used but may exhibit different reactivity and selectivity. |

| Equivalents of Base | 1.05 - 1.1 eq | A slight excess ensures complete deprotonation of the thiophene. |

| Electrophile | Alkyl halides, aldehydes, ketones, etc. | The choice of electrophile determines the final product. Reaction times and temperatures may need to be optimized for different electrophiles. |

| Quenching Agent | Saturated aq. NH₄Cl | A mild acid to neutralize any remaining organolithium species and protonate the lithium alkoxide formed after reaction with a carbonyl electrophile. |

Visualization of the Synthesis Route

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the overall experimental workflow.

Caption: Mechanism of thiophene lithiation with n-BuLi.

Sources

- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Reaction mechanism of solvated n-BuLi with thiophene in THF: A theoretical and spectroscopic study | Semantic Scholar [semanticscholar.org]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(2-Ethylhexyl)thiophene

This guide provides a comprehensive exploration of the essential spectroscopic techniques required for the unambiguous characterization of 2-(2-ethylhexyl)thiophene. Designed for researchers, chemists, and quality control professionals, this document moves beyond mere data presentation to offer a deeper understanding of the principles, experimental considerations, and data interpretation strategies that underpin a robust analytical workflow. By integrating insights from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), we establish a self-validating system for confirming the structure, purity, and integrity of this critical monomer.

Introduction: The Significance of this compound

This compound is a vital building block in the field of materials science, particularly in the synthesis of conductive polymers like poly(3-alkylthiophene)s (P3ATs).[1][2] The branched 2-ethylhexyl side chain imparts significant solubility to the resulting polymers, enabling solution-based processing for applications in organic electronics, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1]

Given its role as a precursor, the precise structural confirmation and purity assessment of the this compound monomer are paramount. Spectroscopic analysis provides the definitive toolkit for this task, offering a non-destructive and highly detailed molecular fingerprint. This guide details the application of a multi-technique approach, ensuring that each piece of spectral data corroborates the others for a holistic and trustworthy characterization.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's physical and structural characteristics is essential before delving into its spectral properties.

-

Structure: The molecule consists of a five-membered aromatic thiophene ring substituted at the 2-position with a chiral 2-ethylhexyl alkyl chain.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow clear liquid | [1][4] |

| Purity | ≥98% (GC) | [1][5] |

| Density | ~0.93 g/mL | [1][4] |

| Refractive Index (n20/D) | ~1.49 | [1][4] |

| Storage Conditions | 2-8°C, sealed in dry, dark place |[4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectroscopy

Principle & Causality: ¹H NMR spectroscopy maps the chemical environment of protons. The applied magnetic field causes protons to resonate at specific frequencies (chemical shifts), which are highly sensitive to the local electronic structure. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm), while electron-donating groups shield them, shifting them upfield (lower ppm). Coupling (splitting) between adjacent, non-equivalent protons provides direct evidence of connectivity.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Thiophene Ring Protons (δ 6.8-7.2 ppm): The three protons on the aromatic ring will appear in the characteristic downfield region. The proton at the 5-position (adjacent to the sulfur) is typically the most downfield, followed by the protons at the 3 and 4-positions. Their splitting patterns (doublet, doublet of doublets) will be complex due to mutual coupling.

-

Benzylic-type Protons (δ ~2.7 ppm): The two protons of the CH₂ group directly attached to the thiophene ring are diastereotopic due to the adjacent chiral center. They are expected to show a complex multiplet.

-

Chiral Methine Proton (δ ~1.6 ppm): The single CH proton of the ethylhexyl group will appear as a multiplet due to coupling with the adjacent CH₂ groups.

-

Alkyl Methylene Protons (δ 1.2-1.4 ppm): The four CH₂ groups within the core of the alkyl chain will overlap, creating a broad multiplet.

-

Terminal Methyl Protons (δ ~0.9 ppm): The two CH₃ groups will appear as overlapping triplets in the most upfield region.

Carbon-13 (¹³C) NMR Spectroscopy

Principle & Causality: ¹³C NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment. Carbons in electron-poor environments (like aromatic rings) are deshielded and appear downfield, while aliphatic carbons are shielded and appear upfield.[6]

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Thiophene Ring Carbons (δ 122-145 ppm): Four distinct signals are expected. The carbon atom bonded to the alkyl chain (C2) will be the most downfield due to substitution. The other three carbons (C3, C4, C5) will appear in the typical aromatic region for thiophene.[7]

-

Alkyl Chain Carbons (δ 11-45 ppm): The eight carbons of the ethylhexyl group will appear in the upfield aliphatic region. Distinct signals for the CH, CH₂, and CH₃ carbons are expected, confirming the full carbon skeleton of the side chain.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently invert it several times until the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024-2048 scans).

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (for ¹H) or the residual CDCl₃ signal to 77.16 ppm (for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of specific chemical bonds. Each functional group has a characteristic set of vibrational frequencies (stretching, bending), allowing for its identification. This technique is excellent for confirming the presence of the key structural motifs: the aromatic thiophene ring and the aliphatic side chain.

Expected FT-IR Absorption Bands: The spectrum is a composite of the vibrations from the thiophene ring and the ethylhexyl group.

Table 2: Key FT-IR Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit | Reference |

|---|---|---|---|

| ~3100 | Aromatic C-H Stretch | Thiophene Ring | [8] |

| 2955-2925 | Aliphatic C-H Stretch (asymmetric) | Ethylhexyl Chain | |

| 2870-2855 | Aliphatic C-H Stretch (symmetric) | Ethylhexyl Chain | |

| ~1495, ~1445 | Aromatic C=C Ring Stretching | Thiophene Ring | [9][10] |

| ~1465 | CH₂ Bending (Scissoring) | Ethylhexyl Chain | |

| ~1378 | CH₃ Bending (Symmetric) | Ethylhexyl Chain | |

| ~700-900 | C-H Out-of-Plane Bending | Thiophene Ring | [8][9] |

| ~700 | C-S Stretch | Thiophene Ring |[9] |

Experimental Protocol: FT-IR Analysis (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-